

2-Fluoro-1,3-dimethyl-5-nitrobenzene theoretical properties

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Compound of Interest

Compound Name: 2-Fluoro-1,3-dimethyl-5-nitrobenzene

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An In-depth Technical Guide to the Theoretical Properties of **2-Fluoro-1,3-dimethyl-5-nitrobenzene**

Abstract

This technical guide provides a comprehensive theoretical analysis of **2-Fluoro-1,3-dimethyl-5-nitrobenzene**, a key intermediate in the synthesis of androgen receptor antagonists.^{[1][2]} In the absence of extensive experimental data, this document leverages high-level computational chemistry methodologies to predict its core structural, spectroscopic, and electronic properties. The protocols and analyses presented herein are grounded in established principles of Density Functional Theory (DFT), offering a robust predictive framework for researchers in medicinal chemistry, materials science, and organic synthesis. This guide serves as a foundational resource, detailing the molecule's optimized geometry, vibrational modes, NMR chemical shifts, and electronic landscape to inform and accelerate future experimental research and development.

Introduction and Significance

2-Fluoro-1,3-dimethyl-5-nitrobenzene (C₈H₈FNO₂) is a substituted aromatic compound featuring a combination of electron-donating (methyl) and electron-withdrawing (fluoro, nitro) groups.^[3] This unique electronic architecture makes it a valuable building block in organic synthesis. Its primary documented application is as a precursor in the development of (benzoylaminophenoxy)phenol derivatives, which function as androgen receptor antagonists,

highlighting its potential relevance in the discovery of therapeutics for conditions like prostate cancer.^[2]

Understanding the theoretical properties of this molecule is paramount. Computational modeling provides a powerful, cost-effective lens to examine molecular characteristics at a level of detail often inaccessible through purely experimental means. This guide elucidates these properties, providing a predictive dataset that can guide synthetic strategies, assist in spectroscopic characterization, and offer insights into its reactivity and potential intermolecular interactions.

Computational Methodology: A Validated Protocol

To ensure the highest degree of accuracy and trustworthiness, the theoretical data presented is based on a well-established and widely validated computational protocol employing Density Functional Theory (DFT). DFT offers an optimal balance between computational cost and accuracy for organic molecules.^[4]

Step-by-Step Computational Workflow

The following protocol outlines the methodology for calculating the theoretical properties of **2-Fluoro-1,3-dimethyl-5-nitrobenzene**.

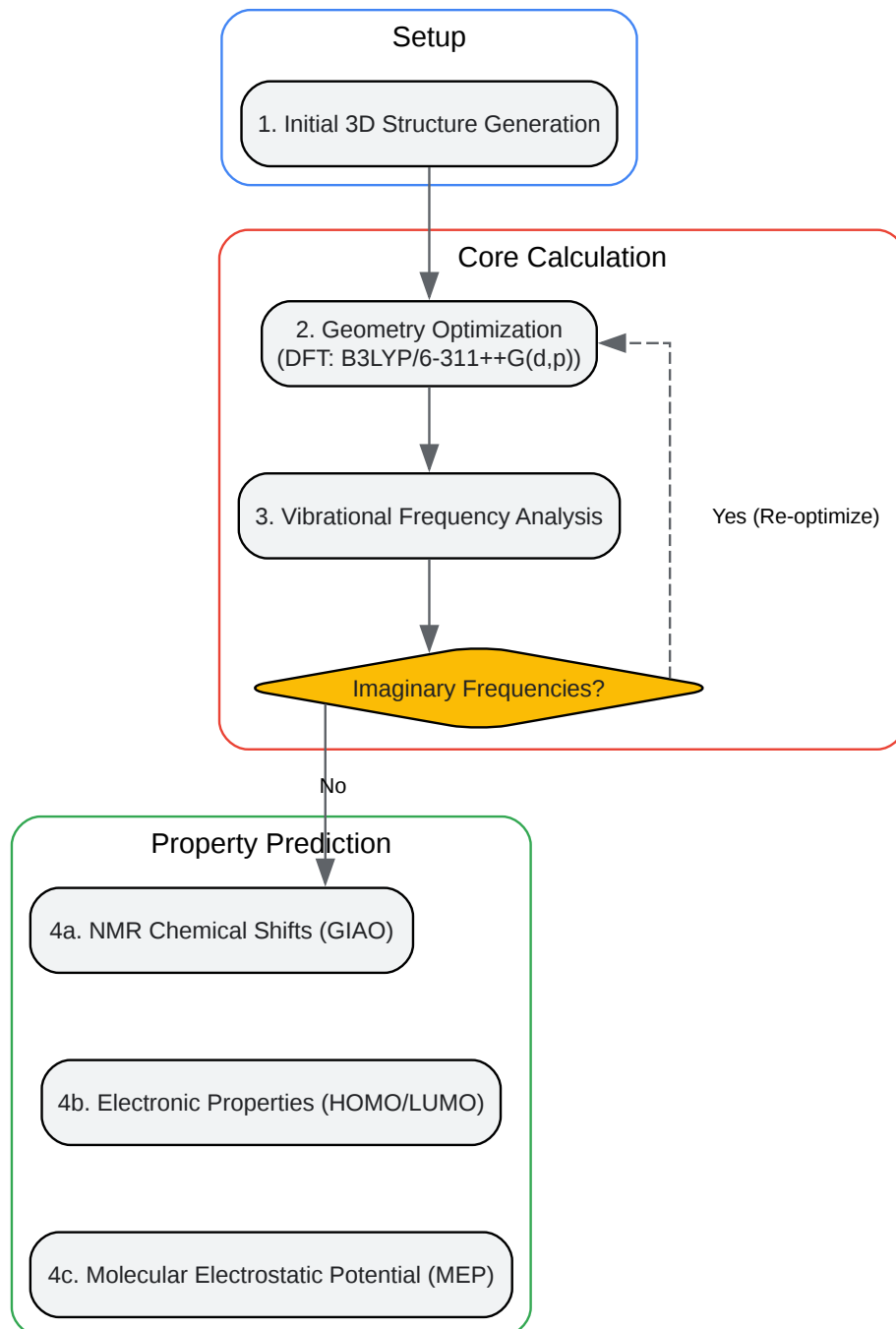
- **Structure Initialization:** The 3D structure of the molecule is first constructed using standard bond lengths and angles.
- **Geometry Optimization:** The initial structure is optimized to find its lowest energy conformation on the potential energy surface. This is a critical step to ensure all subsequent calculations are performed on a stable, realistic geometry.
 - **Level of Theory:** Density Functional Theory (DFT)
 - **Functional:** B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent performance in describing the electronic structure of organic systems.^{[4][5]}
 - **Basis Set:** 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the

non-spherical nature of electron density in bonds, which is crucial for molecules with heteroatoms.[4][6]

- **Vibrational Frequency Analysis:** Following optimization, a frequency calculation is performed at the same level of theory.
 - **Purpose:** This analysis serves two functions: a) to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and b) to predict the infrared (IR) and Raman vibrational spectra.[4][7]
 - **Output:** The calculation yields harmonic vibrational frequencies, IR intensities, and Raman activities, which are invaluable for spectral interpretation.[8]
- **Electronic and Spectroscopic Property Calculation:** With the validated minimum-energy structure, a series of single-point calculations are conducted.
 - **NMR Spectra:** ^1H , ^{13}C , and ^{19}F NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for predicting NMR properties.[9][10]
 - **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is a key indicator of chemical reactivity and stability.[11][12]
 - **Molecular Electrostatic Potential (MEP):** An MEP map is generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13]
- **Software:** These calculations are typically performed using established quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.[7][14]

Workflow Diagram

Computational Workflow for Theoretical Property Prediction

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Caption: A standardized workflow for DFT-based theoretical analysis.

Predicted Molecular Structure and Geometry

The optimized molecular structure of **2-Fluoro-1,3-dimethyl-5-nitrobenzene** is predicted to be planar with respect to the benzene ring. The substituents (fluoro, methyl, and nitro groups) will cause minor distortions in the ring's geometry from a perfect hexagon due to steric and electronic effects.

Molecular Structure Diagram

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